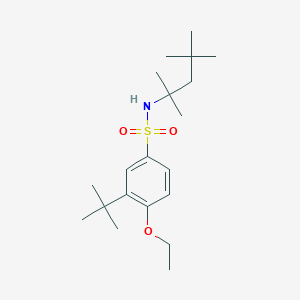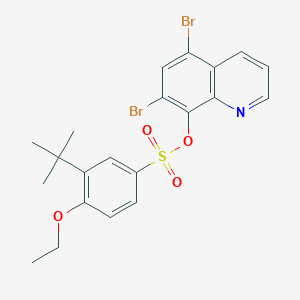
5,7-dibromoquinolin-8-yl 3-tert-butyl-4-ethoxybenzene-1-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,7-Dibromoquinolin-8-yl 3-tert-butyl-4-ethoxybenzene-1-sulfonate (DBEBS) is an organic compound that is widely used in scientific research. DBEBS has been studied for its synthesis, application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mécanisme D'action
The mechanism of action of 5,7-dibromoquinolin-8-yl 3-tert-butyl-4-ethoxybenzene-1-sulfonate is not yet fully understood. However, it is believed that 5,7-dibromoquinolin-8-yl 3-tert-butyl-4-ethoxybenzene-1-sulfonate acts as a Lewis acid and binds to the substrate, promoting the formation of a covalent bond. Additionally, 5,7-dibromoquinolin-8-yl 3-tert-butyl-4-ethoxybenzene-1-sulfonate is thought to act as a catalyst, accelerating the reaction rate.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5,7-dibromoquinolin-8-yl 3-tert-butyl-4-ethoxybenzene-1-sulfonate have not been extensively studied. However, it is known that 5,7-dibromoquinolin-8-yl 3-tert-butyl-4-ethoxybenzene-1-sulfonate is not toxic and does not have any adverse effects on the human body.
Avantages Et Limitations Des Expériences En Laboratoire
5,7-dibromoquinolin-8-yl 3-tert-butyl-4-ethoxybenzene-1-sulfonate has several advantages for use in lab experiments. It is relatively easy to synthesize and does not require expensive reagents. Additionally, 5,7-dibromoquinolin-8-yl 3-tert-butyl-4-ethoxybenzene-1-sulfonate is not toxic and does not have any adverse effects on the human body. However, 5,7-dibromoquinolin-8-yl 3-tert-butyl-4-ethoxybenzene-1-sulfonate is not very stable and is prone to decomposition.
Orientations Futures
There are several potential future directions for the study of 5,7-dibromoquinolin-8-yl 3-tert-butyl-4-ethoxybenzene-1-sulfonate. First, further research is needed to better understand the mechanism of action of 5,7-dibromoquinolin-8-yl 3-tert-butyl-4-ethoxybenzene-1-sulfonate. Additionally, further research is needed to explore the potential applications of 5,7-dibromoquinolin-8-yl 3-tert-butyl-4-ethoxybenzene-1-sulfonate in scientific research. Finally, further research is needed to explore the biochemical and physiological effects of 5,7-dibromoquinolin-8-yl 3-tert-butyl-4-ethoxybenzene-1-sulfonate.
Méthodes De Synthèse
5,7-dibromoquinolin-8-yl 3-tert-butyl-4-ethoxybenzene-1-sulfonate is synthesized through a multi-step reaction that involves the combination of two compounds: 5,7-dibromoquinoline-8-yl 3-tert-butyl-4-ethoxybenzene-1-sulfonate and sodium bromide. The reaction is carried out in anhydrous acetonitrile at room temperature. The reaction is monitored by thin layer chromatography (TLC) and the product is purified by column chromatography.
Applications De Recherche Scientifique
5,7-dibromoquinolin-8-yl 3-tert-butyl-4-ethoxybenzene-1-sulfonate has been studied for its potential application in scientific research. It has been used as a catalyst for the synthesis of various compounds such as nitriles, amines, and sulfonamides. It has also been used as a reagent for the synthesis of various heterocyclic compounds. Additionally, 5,7-dibromoquinolin-8-yl 3-tert-butyl-4-ethoxybenzene-1-sulfonate has been used as a ligand for the synthesis of transition metal complexes.
Propriétés
IUPAC Name |
(5,7-dibromoquinolin-8-yl) 3-tert-butyl-4-ethoxybenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21Br2NO4S/c1-5-27-18-9-8-13(11-15(18)21(2,3)4)29(25,26)28-20-17(23)12-16(22)14-7-6-10-24-19(14)20/h6-12H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWHIQUSTNGWQMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)OC2=C(C=C(C3=C2N=CC=C3)Br)Br)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21Br2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Dibromoquinolin-8-yl 3-tert-butyl-4-ethoxybenzene-1-sulfonate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[1,1'-biphenyl]-4-yl}-3,4-dichloro-2-methoxybenzene-1-sulfonamide](/img/structure/B6434494.png)
![1-(9H-carbazol-9-yl)-3-[(2-methylquinolin-8-yl)oxy]propan-2-ol](/img/structure/B6434503.png)
![N-[4-(2-bromo-4,5-dichlorobenzenesulfonamido)phenyl]acetamide](/img/structure/B6434515.png)

![6-[(2-methyl-1H-imidazol-1-yl)sulfonyl]-2H-chromen-2-one](/img/structure/B6434529.png)
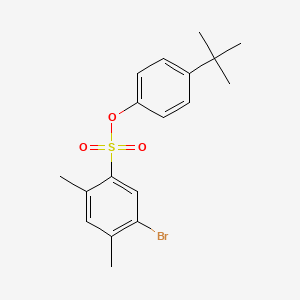
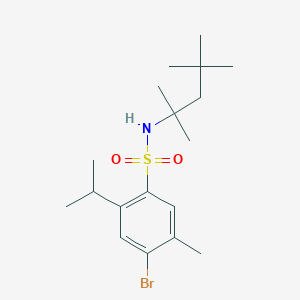

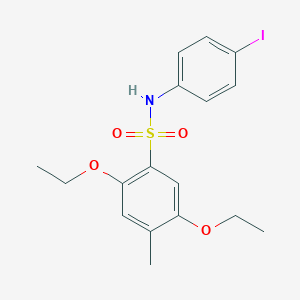
![N-{[1,1'-biphenyl]-4-yl}-2,5-dichloro-4-methoxybenzene-1-sulfonamide](/img/structure/B6434546.png)

![1-[2-methoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]-5-methyl-1H-1,2,3-benzotriazole](/img/structure/B6434580.png)

